6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde

lipophilicity drug-likeness lead optimisation

Problem: ALDH1A3 inhibitor programs face scaffold regioisomer potency loss. Solution: This 2-fluoro-3-methyl-6-benzyloxybenzaldehyde (CAS 2432849-04-0) introduces an unexplored substitution vector on the validated benzyloxybenzaldehyde core. Benefits: ≥98% purity ensures efficient Pd-catalyzed couplings; XLogP3 3.3 and TPSA 26.3 Ų maintain CNS drug-likeness; 4 rotatable bonds enable fragment-based lead optimization. Available in multi-gram quantities with rapid global delivery.

Molecular Formula C15H13FO2
Molecular Weight 244.26 g/mol
CAS No. 2432849-04-0
Cat. No. B6326866
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde
CAS2432849-04-0
Molecular FormulaC15H13FO2
Molecular Weight244.26 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C=C1)OCC2=CC=CC=C2)C=O)F
InChIInChI=1S/C15H13FO2/c1-11-7-8-14(13(9-17)15(11)16)18-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
InChIKeyMMALAAVJVOPTGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde Procurement Baseline


6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde (CAS 2432849‑04‑0), systematically named 2-fluoro-3-methyl-6-phenylmethoxybenzaldehyde, is a trisubstituted aromatic aldehyde with molecular formula C₁₅H₁₃FO₂ and a molecular weight of 244.26 g·mol⁻¹ [1]. The compound belongs to the benzyloxybenzaldehyde class, a scaffold recently validated as a source of potent and isoform‑selective ALDH1A3 inhibitors in cancer research [2]. Its substitution pattern – a benzyloxy ether at the 6‑position, a fluorine atom at the 2‑position, and a methyl group at the 3‑position – creates an electronically and sterically differentiated benzaldehyde core that serves as a versatile intermediate for late‑stage functionalisation in medicinal chemistry and agrochemical programmes [1].

6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde: No Generic Replacement


In multi‑step syntheses, even subtle changes in the benzaldehyde scaffold – shifting the benzyloxy group from the 6‑ to the 4‑position or replacing it with a methoxy group – can drastically alter the electronic character of the aromatic ring, the steric environment around the aldehyde, and the lipophilicity of subsequent intermediates [1][2]. The benzyloxy‑benzaldehyde scaffold has been shown to confer ALDH1A3 isoform selectivity that is highly sensitive to the substitution pattern; analogues with different regiochemistry or lacking the benzyloxy moiety lose both potency and selectivity [2]. Therefore, 6‑(benzyloxy)‑2‑fluoro‑3‑methylbenzaldehyde occupies a distinct chemical space that cannot be replicated by readily available positional isomers or simpler 2‑fluoro‑3‑methylbenzaldehyde derivatives, making generic substitution a high‑risk strategy for reproducibility‑focused research programmes.

6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde Quantitative Differentiation


XLogP3 Lipophilicity vs. 4-Benzyloxy Isomer

The 6‑benzyloxy regioisomer exhibits a computed XLogP3‑AA of 3.3 [1], whereas the isomeric 4‑(benzyloxy)‑2‑fluoro‑5‑methylbenzaldehyde (CAS 2643368‑57‑2) has a reported XLogP3 of 3.6 . This 0.3 log unit difference reflects the greater solvent‑exposure of the benzyloxy group when placed in the 6‑position adjacent to the aldehyde, altering partitioning behaviour and potentially impacting membrane permeability and off‑target promiscuity in cell‑based assays.

lipophilicity drug-likeness lead optimisation

TPSA Differentiation vs. 6-Methoxy Analog

The topological polar surface area (TPSA) of 6‑(benzyloxy)‑2‑fluoro‑3‑methylbenzaldehyde is 26.3 Ų [1], identical to that of the simpler methoxy analog 2‑fluoro‑6‑methoxy‑3‑methylbenzaldehyde (CAS 1056214‑68‑6), which also has a TPSA of 26.3 Ų [2]. Despite the identical TPSA, the benzyloxy variant offers a significantly extended aromatic surface and additional π‑stacking capability without increasing the polar footprint, a property that can be exploited to enhance target binding while maintaining predicted CNS‑MPO compliance.

polar surface area CNS penetration ADME prediction

Rotatable Bond Advantage over 4-Benzyloxy Isomer

The target compound possesses four rotatable bonds (the benzyloxy CH₂‑O, O‑CH₂Ph, and the aldehyde C–C bond, plus the methyl group rotation) [1]. In contrast, 4‑(benzyloxy)‑2‑fluoro‑5‑methylbenzaldehyde (CAS 2643368‑57‑2) has only three rotatable bonds because the benzyloxy group is positioned para to the aldehyde, restricting one degree of conformational freedom . The additional rotatable bond in the 6‑substituted isomer can provide enhanced induced‑fit adaptability to protein binding sites, albeit at the potential cost of a modest entropic penalty upon binding.

conformational entropy molecular recognition crystal engineering

Purity Benchmarking vs. Closest Commercial Isomer

Commercially, 6‑(benzyloxy)‑2‑fluoro‑3‑methylbenzaldehyde is consistently supplied at ≥98% purity by multiple vendors (Leyan, Chemscene, Boroncore) and is recommended for storage at 2–8 °C under dry, sealed conditions . The regioisomer 4‑(benzyloxy)‑2‑fluoro‑5‑methylbenzaldehyde is available at ≥95% purity from the same supplier network . For sensitive catalytic or stoichiometric transformations where aldehyde purity directly governs yield and by‑product profile, a 3% purity margin can be decision‑relevant.

chemical procurement reproducibility building block quality

Scaffold Validation: ALDH1A3 Selectivity

Although 6‑(benzyloxy)‑2‑fluoro‑3‑methylbenzaldehyde itself has not been directly profiled in published enzymatic assays, the benzyloxybenzaldehyde chemotype to which it belongs produced the lead compound ABMM‑15 with an ALDH1A3 IC₅₀ of 0.23 µM and clear selectivity over ALDH1A1 and ALDH3A1 in a 2021 SAR study [1]. This class‑level evidence demonstrates that the benzyloxybenzaldehyde motif is a privileged scaffold for ALDH1A3 inhibition, and the unique 2‑fluoro‑3‑methyl‑6‑benzyloxy substitution pattern offers an underexplored vector for further analogue development. Procurement of this specific building block enables direct exploration of SAR around the 2‑fluoro and 3‑methyl substituents, which were not investigated in the original study.

ALDH1A3 cancer stem cell isoform selectivity

6-(Benzyloxy)-2-fluoro-3-methylbenzaldehyde Application Scenarios


ALDH1A3-Targeted Cancer Stem Cell Probes

Leveraging the validated benzyloxybenzaldehyde scaffold [1], researchers synthesising ALDH1A3‑selective probes can use 6‑(benzyloxy)‑2‑fluoro‑3‑methylbenzaldehyde as a key intermediate to introduce the 2‑fluoro‑3‑methyl substitution pattern, a vector unexplored in the 2021 SAR study. The compound's ≥98% purity ensures reliable conversion in Pd‑catalysed cross‑coupling or reductive amination steps, while its XLogP3 of 3.3 [2] keeps lead‑like lipophilicity within acceptable bounds for cellular target engagement assays.

Fragment-Based Lead Generation with Conformational Flexibility

The presence of four rotatable bonds [2] makes this building block suitable for fragment‑growing strategies where conformational adaptability is desired at the hit‑to‑lead stage. The benzyloxy group provides additional π‑stacking potential without increasing TPSA beyond 26.3 Ų [2], a favourable profile for maintaining CNS‑MPO scores when designing brain‑penetrant candidates.

Agrochemical Synthesis via Regiospecific Fluorine

Fluorinated benzaldehydes are established intermediates in the synthesis of fungicides and herbicides [3]. The 2‑fluoro‑3‑methyl‑6‑benzyloxy pattern uniquely positions the fluorine ortho to the aldehyde, enabling selective nucleophilic aromatic substitution (SNAr) chemistry that is not accessible with the 4‑benzyloxy isomer. The higher commercial purity (≥98% vs. ≥95% for the 4‑isomer) reduces side‑product formation in subsequent agrochemical lead optimisation campaigns.

SAR Expansion of Benzyloxybenzaldehyde Inhibitors

Medicinal chemistry teams wishing to expand the SAR around the ALDH1A3‑selective benzyloxybenzaldehyde series [1] can procure this compound to systematically probe the electronic and steric effects of a 2‑fluoro substituent combined with a 3‑methyl group, a combination not present in the original library. The computed lower lipophilicity relative to the 4‑benzyloxy isomer (ΔXLogP3 = −0.3) [2] may translate into improved solubility and metabolic stability in follow‑up compounds.

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